
4-Methylbenzene-1-tellurinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzene-1-tellurinic acid is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzene-1-tellurinic acid typically involves the reaction of 4-methylbenzenesulfonic acid with tellurium tetrachloride in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-Methylbenzenesulfonic acid} + \text{TeCl}_4 \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylbenzene-1-tellurinic acid undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to lower oxidation states using reducing agents such as sodium borohydride.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under inert atmosphere.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Methylbenzene-1-tellurinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Methylbenzene-1-tellurinic acid involves its interaction with biological molecules, particularly proteins and enzymes. The tellurium atom can form covalent bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.
Comparación Con Compuestos Similares
4-Methylbenzenesulfonic acid: Similar structure but contains a sulfonic acid group instead of a tellurium atom.
4-Methylbenzene-1-seleninic acid: Contains a selenium atom instead of tellurium, with similar chemical properties.
4-Methylbenzoic acid: Contains a carboxylic acid group instead of a tellurium atom.
Uniqueness: 4-Methylbenzene-1-tellurinic acid is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. The tellurium atom’s ability to form covalent bonds with sulfur-containing biomolecules sets it apart from similar compounds, making it a valuable reagent in both chemical and biological research.
Propiedades
Número CAS |
63912-46-9 |
|---|---|
Fórmula molecular |
C7H8O2Te |
Peso molecular |
251.7 g/mol |
Nombre IUPAC |
4-methylbenzenetellurinic acid |
InChI |
InChI=1S/C7H8O2Te/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3,(H,8,9) |
Clave InChI |
PDOYWZQZXHVAPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Te](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


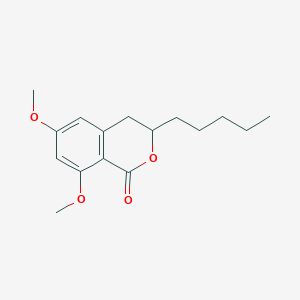
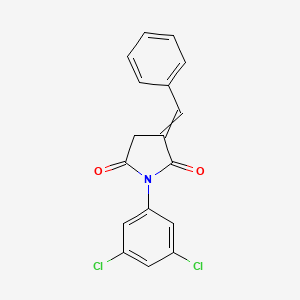
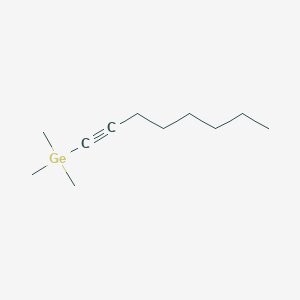

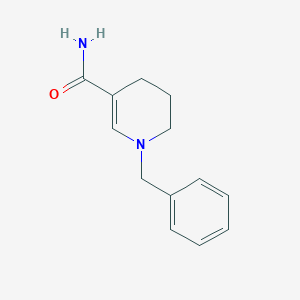
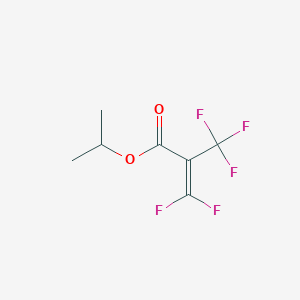

![Ethyl [chloro(difluorophosphoryl)methyl]carbamate](/img/structure/B14501501.png)
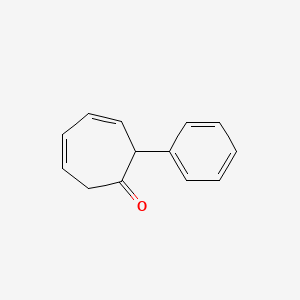

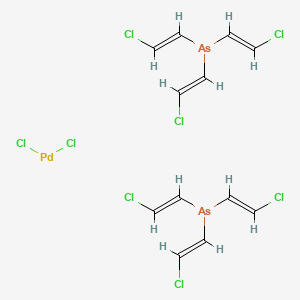

![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)
![1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9'-xanthene]](/img/structure/B14501537.png)
